Silane, tetrakis(pentafluorophenyl)-

Description

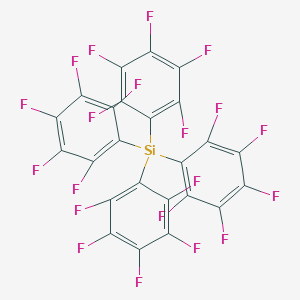

Silane, tetrakis(pentafluorophenyl)- (chemical formula: Si(C₆F₅)₄) is a fluorinated organosilicon compound characterized by a central silicon atom bonded to four pentafluorophenyl (C₆F₅) groups. First synthesized in 1963 via aryl halide substitution reactions using silicon tetrahalides and pentafluorophenyl Grignard reagents , this compound exhibits exceptional thermal stability and chemical inertness due to the electron-withdrawing nature of the pentafluorophenyl substituents. These properties make it a valuable precursor in organometallic chemistry and materials science, particularly in the synthesis of silicon-based polymers and catalysts. While its direct applications are less documented compared to its borate analogs, its structural and electronic features provide a basis for comparative studies with related fluorinated compounds.

Structure

2D Structure

Properties

IUPAC Name |

tetrakis(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F20Si/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEYHXXYHXDHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329891 | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524-78-3 | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, tetrakis(pentafluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Pentafluorophenylmagnesium Bromide

The foundational step in synthesizing tetrakis(pentafluorophenyl)silane involves the preparation of pentafluorophenylmagnesium bromide, a Grignard reagent derived from pentafluorobromobenzene. In a typical procedure, 30 g (0.122 mol) of pentafluorobromobenzene reacts with 2.95 g (0.122 g-atom) of magnesium turnings in anhydrous ether under a hydrogen atmosphere. The reaction produces a dark brown solution, indicative of successful Grignard formation. Critical parameters include:

-

Solvent purity : Anhydrous ether ensures no hydrolysis of the reagent.

-

Atmosphere control : Hydrogen or inert gases prevent oxidation of magnesium.

Reaction with Silicon Tetrachloride

The Grignard reagent is subsequently reacted with silicon tetrachloride (SiCl₄). Dropwise addition of SiCl₄ (5.0 g, 0.037 mol) in anhydrous ether to the Grignard solution, followed by ice-water cooling, initiates the substitution process. Post-addition, the mixture is stirred at room temperature for 15 minutes, after which hydrolysis with cold dilute hydrochloric acid (40 mL) terminates the reaction. Key observations include:

Workup and Purification

Post-hydrolysis, the organic layer is separated, extracted with ether, and dried over anhydrous calcium sulfate. Concentration under reduced pressure yields 13.1 g of crude product. Recrystallization from toluene or heptane enhances purity, with final yields exceeding 80% under controlled conditions.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Source |

|---|---|---|

| Pentafluorobromobenzene | 30 g (0.122 mol) | |

| Magnesium | 2.95 g (0.122 g-atom) | |

| SiCl₄ | 5.0 g (0.037 mol) | |

| Solvent | Anhydrous ether (1600 mL) | |

| Yield | 13.1 g (crude), >80% (pure) |

Mechanistic Insights and Byproduct Formation

Activation of Silicon Chlorides

The first pentafluorophenyl group substitution on silicon significantly activates the remaining chlorine atoms, facilitating rapid successive substitutions. This phenomenon contrasts with hydrocarbon analogs, where steric hindrance often limits substitution. Computational models suggest that fluorine’s electronegativity reduces electron density at silicon, enhancing electrophilicity and reactivity toward nucleophiles.

Challenges in Bis-Substituted Product Isolation

Attempts to synthesize bis(pentafluorophenyl)dichlorosilane via partial substitution failed, as the reaction preferentially proceeded to the tetrakis product. This underscores the difficulty in isolating intermediate chlorosilanes, attributed to the high activation energy required to halt substitution at earlier stages.

Alternative Synthetic Routes

High-Temperature Vapor-Phase Reactions

Thermal decomposition of perfluoroaryl siloxanes at elevated temperatures (300–400°C) has been proposed as a route to fluorinated silanes. However, this method risks carbon-fluorine bond cleavage, leading to undefined byproducts.

Scalability and Industrial Considerations

Solvent Distillation and Recovery

Large-scale synthesis requires efficient solvent recovery. The patent method for borates employs vacuum distillation (200 mbar) at 85°C to remove heptane and toluene, recovering >90% of solvents for reuse. Adapting this to silane synthesis could reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Silane, tetrakis(pentafluorophenyl)- can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of silicon.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and pentafluorophenol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Substitution Reactions: Products depend on the substituent introduced.

Oxidation: Silanols or siloxanes.

Reduction: Reduced silicon species.

Hydrolysis: Silanols and pentafluorophenol.

Scientific Research Applications

Applications in Catalysis

2.1 Role as a Cocatalyst

Tetrakis(pentafluorophenyl)borate has been identified as an effective cocatalyst in olefin polymerization processes. It enhances the catalytic activity of metallocene catalysts, leading to improved polymer yields and properties. For instance, research indicates that ammonium tetrakis(pentafluorophenyl)borate significantly boosts the efficiency of propylene polymerization when used alongside traditional catalysts like MAO (methylaluminoxane) .

2.2 Diels–Alder Reactions

This silane compound has also been utilized in Diels–Alder reactions as a catalyst, demonstrating its ability to facilitate complex organic transformations while maintaining high selectivity and yield . The stability of tetrakis(pentafluorophenyl) compounds against electrophilic attack makes them suitable for these types of reactions.

Applications in Material Science

3.1 Surface Modification

Silanes are widely used for surface modification of materials, particularly in enhancing adhesion between organic and inorganic substrates. Tetrakis(pentafluorophenyl)silane can be employed to modify the surfaces of polymers and composites, improving their mechanical properties and resistance to environmental factors such as moisture and chemicals .

3.2 Fiberglass Reinforcement

In fiberglass-reinforced plastics, silane coupling agents like tetrakis(pentafluorophenyl)silane improve the bonding between glass fibers and resin matrices. This results in enhanced strength and durability of the composite materials used in automotive, marine, and construction applications .

Table 1: Comparison of Tetrakis(pentafluorophenyl)silane with Other Silanes

| Property | Tetrakis(pentafluorophenyl)silane | Amino Silanes | Alkoxy Silanes |

|---|---|---|---|

| Chemical Stability | High | Moderate | Low |

| Adhesion Promotion | Excellent | Good | Variable |

| Application Areas | Polymer composites | Coatings | Sealants |

| Typical Uses | Fiberglass reinforcement | Adhesives | Surface treatments |

Table 2: Catalytic Performance in Olefin Polymerization

| Cocatalyst | Polymer Yield (g) | Reaction Conditions |

|---|---|---|

| Ammonium Tetrakis(pentafluorophenyl)borate | 1500 | 80°C, 1 hour |

| MAO | 1200 | 80°C, 1 hour |

Case Studies

5.1 Case Study: Olefin Polymerization

A study demonstrated that using ammonium tetrakis(pentafluorophenyl)borate as a cocatalyst resulted in a significant increase in the polymer yield compared to traditional methods. The research highlighted its potential for industrial applications due to its efficiency and ability to function under milder conditions .

5.2 Case Study: Surface Treatment of Composites

In another investigation, tetrakis(pentafluorophenyl)silane was applied to enhance the adhesion properties of fiberglass composites used in aerospace applications. The results showed a marked improvement in tensile strength and moisture resistance, validating its effectiveness as a coupling agent .

Mechanism of Action

The mechanism by which silane, tetrakis(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluorophenyl groups can stabilize reactive intermediates, facilitating various transformations. In material science, its fluorinated structure imparts unique properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Borate Anion

The tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) is a widely studied weakly coordinating anion (WCA) used in ionic salts such as trityl tetrakis(pentafluorophenyl)borate (TrTPFB, [Ph₃C][B(C₆F₥)₄]) and dimethylanilinium tetrakis(pentafluorophenyl)borate (DMA-TPFB). Key differences include:

- Conductivity: Ionic borate salts exhibit high ionic conductivity (e.g., tetrabutylammonium [B(C₆F₅)₄]⁻ achieves 0.12 S/cm in acetonitrile), whereas the neutral silane Si(C₆F₅)₄ is non-conductive .

- Applications : Borate salts are pivotal in p-doping organic semiconductors (OSCs) like P3HT, with TrTPFB achieving 10× higher hole mobility than DMA-TPFB due to reduced ion-pairing effects . In contrast, Si(C₆F₅)₄ is primarily used as a hydride abstraction reagent in silyl cation synthesis .

Organometallic Derivatives with Different Central Atoms

Compounds with tin or boron centers and fluorinated aryl groups demonstrate distinct reactivity:

- Tin Derivatives : Tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV) (Sn(C₆H₃(CF₃)₂)₄) and tetrakis[4-(trifluoromethyl)phenyl]stannane (Sn(C₆H₄CF₃)₄) show enhanced Lewis acidity compared to silicon analogs due to tin’s larger atomic radius and lower electronegativity. These compounds are employed in cross-coupling reactions but exhibit lower thermal stability (decomposition >200°C vs. Si(C₆F₅)₄’s stability up to 300°C) .

- Boron Derivatives : Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a stronger Lewis acid than Si(C₆F₅)₄, enabling its use in olefin polymerization co-catalysis .

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The pentafluorophenyl group’s electronegativity stabilizes negative charges in borates (e.g., [B(C₆F₅)₄]⁻) and generates electron-deficient silicon centers in Si(C₆F₅)₄, facilitating electrophilic reactions .

- Steric Bulk : Si(C₆F₅)₄’s four C₆F₅ groups create significant steric hindrance, reducing its nucleophilicity compared to less-substituted silanes like pentafluorophenyl(trimethyl)silane .

Stability and Reactivity Profiles

- Thermal Stability : Si(C₆F₅)₄ decomposes above 300°C, outperforming tin analogs (<200°C) but matching borate salts (e.g., TrTPFB stable to 250°C) .

- Chemical Reactivity : The silane’s inertness toward moisture contrasts with borate salts, which hydrolyze slowly in humid environments .

Data Tables

Biological Activity

Silane, tetrakis(pentafluorophenyl)- is a fluorinated silane compound with significant implications in various biological and chemical applications. The unique properties of this compound stem from its structure, which features four pentafluorophenyl groups attached to a silicon atom. This article explores the biological activity of tetrakis(pentafluorophenyl)silane, focusing on its mechanisms of action, applications in pharmaceuticals, and relevant case studies.

- Molecular Formula : C₁₈F₂₀Si

- Appearance : Colorless to pale yellow liquid

- Boiling Point : Approximately 165°C

- Density : 1.26 g/cm³ at 20°C

The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it a valuable reagent in organic synthesis and materials science.

Target Interactions

Tetrakis(pentafluorophenyl)silane exhibits unique interactions with biological molecules due to its electronegative fluorine atoms. This property allows it to modify the biological activity of various compounds, particularly in the synthesis of pharmaceuticals and agrochemicals. It can act as a reducing agent and participate in nucleophilic substitution reactions, where it can introduce pentafluorophenyl groups into organic molecules, enhancing their stability and reactivity .

Mode of Action

The biological activity of tetrakis(pentafluorophenyl)silane is primarily attributed to its ability to form complexes with other chemical species. For instance, it has been shown to interact with hydrosilanes and alkoxysilanes in the presence of Lewis acids like tris(pentafluorophenyl)borane (TPFPB), facilitating hydride transfer reactions that are crucial in polymer synthesis . The compound's reactivity is influenced by steric factors and electronic properties imparted by the pentafluorophenyl groups.

Applications in Pharmaceuticals

Tetrakis(pentafluorophenyl)silane plays a pivotal role in drug development. Its ability to modify biological activity makes it useful in synthesizing various pharmaceutical agents. For example:

- Synthesis of Anticancer Agents : Research has indicated that derivatives of tetrakis(pentafluorophenyl)silane can be utilized in creating potent anticancer drugs by enhancing the efficacy of existing compounds through structural modifications .

- Agrochemical Development : The compound is also employed in developing agrochemicals, where its unique properties help improve the effectiveness and stability of pesticides and herbicides.

Study 1: Hydride Transfer Reactions

In a study published by Ganachaud et al., tetrakis(pentafluorophenyl)silane was used in hydride transfer reactions catalyzed by TPFPB. The results demonstrated that the compound could effectively facilitate the formation of high-molecular-weight polysiloxanes, showcasing its utility in polymer chemistry .

Study 2: Synthesis of Fluorinated Compounds

A recent investigation highlighted the use of tetrakis(pentafluorophenyl)silane as a precursor for synthesizing fluorinated organic compounds. The study revealed that reactions involving this silane led to the successful incorporation of pentafluorophenyl groups into various substrates, significantly enhancing their chemical properties .

Comparative Analysis

| Property/Aspect | Tetrakis(pentafluorophenyl)silane | Other Silanes |

|---|---|---|

| Reactivity | High due to fluorination | Varies; generally lower |

| Stability | High | Moderate |

| Applications | Pharmaceuticals, Agrochemicals | General synthesis |

| Mechanism of Action | Complex formation | Varies; often simpler |

Q & A

Q. What are the optimized synthetic routes for silane, tetrakis(pentafluorophenyl)-, and how do reaction conditions influence yield and purity?

The synthesis of silane derivatives with pentafluorophenyl groups often involves Grignard reagents or organometallic intermediates. For example, tetrakis(pentafluorophenyl)borate anions can be synthesized via boronization of perfluoroorganometallic reagents, with Grignard methods offering higher yields and safer operability compared to butyllithium-based routes . Key parameters include temperature control (room temperature for Grignard reactions), solvent selection (e.g., anhydrous THF), and post-synthetic purification via ion exchange to remove residual magnesium salts . Yield optimization may require iterative adjustment of stoichiometry and reaction time.

Q. What spectroscopic and chromatographic methods are most effective for characterizing silane, tetrakis(pentafluorophenyl)-?

Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is critical for confirming fluorinated substituents, while UV-Vis spectroscopy can identify π-π* transitions in aromatic systems . High-performance liquid chromatography (HPLC) with fluorinated stationary phases ensures purity assessment, as seen in studies reporting ≥95% purity for related porphyrin derivatives . Mass spectrometry (e.g., ESI-MS) provides molecular weight validation, especially for boron-containing analogs .

Q. What safety protocols are recommended for handling silane, tetrakis(pentafluorophenyl)- in laboratory settings?

Due to fluorinated compounds' potential reactivity, use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Storage at 2–8°C in airtight containers prevents moisture ingress, which could hydrolyze sensitive Si–F bonds . Hazard statements H315 (skin irritation) and H319 (eye irritation) necessitate immediate access to eye-wash stations and neutralization protocols for spills .

Advanced Research Questions

Q. How does the electronic structure of silane, tetrakis(pentafluorophenyl)- influence its catalytic activity in polymerization systems?

The electron-withdrawing pentafluorophenyl groups enhance Lewis acidity at the silicon center, facilitating coordination with transition metals in catalytic systems. For example, ammonium tetrakis(pentafluorophenyl)borate cocatalysts improve metallocene-mediated olefin polymerization by stabilizing cationic metal centers, though catalytic activity (e.g., 1.4 × 10 g mol h) varies with counterion choice (e.g., DMAO vs. DMAB) . Computational studies (DFT) could further elucidate charge distribution and orbital interactions .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of silane, tetrakis(pentafluorophenyl)- derivatives?

Contradictory data, such as trace activity of DMAB vs. high activity of DMAO , may arise from differences in:

- Anion coordination strength : Bulkier anions hinder metal center accessibility.

- Solubility : Hydrophobic pentafluorophenyl groups reduce solubility in polar solvents, affecting reaction kinetics.

- Impurity profiles : Residual magnesium salts from synthesis can poison catalysts .

Methodological transparency in reporting reaction conditions (e.g., solvent, temperature) and rigorous impurity profiling (e.g., ICP-MS for metal traces) are essential for cross-study comparisons.

Q. What strategies can enhance the application of silane, tetrakis(pentafluorophenyl)- in nanotechnology and materials science?

Core-modified derivatives, such as tetrathiaisophlorins, exhibit tunable optoelectronic properties due to sulfur substitution in porphyrin-like frameworks . Functionalization via axial ligand attachment (e.g., Fe(III) chloride in ) or surface immobilization on nanomaterials (e.g., SiO nanoparticles) could enable applications in organic photovoltaics or sensors. Stability under harsh conditions (e.g., UV exposure) must be assessed via accelerated aging tests.

Q. Methodological Notes

- Synthetic Optimization : Prioritize Grignard reagents over butyllithium for scalability and safety .

- Data Validation : Use multiple characterization techniques (NMR, HPLC, MS) to confirm compound integrity .

- Catalytic Studies : Compare activity metrics under standardized conditions (e.g., fixed monomer/catalyst ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.